molecular formula C7H4ClN3O B13685471 6-Chloro-1-imino-1H-pyrrolo[3,4-c]pyridin-3(2H)-one

6-Chloro-1-imino-1H-pyrrolo[3,4-c]pyridin-3(2H)-one

Cat. No.: B13685471
M. Wt: 181.58 g/mol
InChI Key: XJKAWHYPTYQYAF-UHFFFAOYSA-N
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Description

6-Chloro-1-imino-1H-pyrrolo[3,4-c]pyridin-3(2H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is part of the pyrrolopyridine family, which is known for its biological activities and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-imino-1H-pyrrolo[3,4-c]pyridin-3(2H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a chlorinated pyridine derivative, the compound can be synthesized through a series of reactions involving nitration, reduction, and cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-imino-1H-pyrrolo[3,4-c]pyridin-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxo-derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

6-Chloro-1-imino-1H-pyrrolo[3,4-c]pyridin-3(2H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-1-imino-1H-pyrrolo[3,4-c]pyridin-3(2H)-one involves its interaction with molecular targets such as enzymes and receptors. It can inhibit specific signaling pathways, leading to altered cellular functions. For example, it may inhibit the fibroblast growth factor receptor (FGFR) pathway, which is crucial in cancer cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-1-imino-1H-pyrrolo[3,4-c]pyridin-3(2H)-one is unique due to its specific chlorine substitution and imino group, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

Molecular Formula

C7H4ClN3O

Molecular Weight

181.58 g/mol

IUPAC Name

6-chloro-1-iminopyrrolo[3,4-c]pyridin-3-one

InChI

InChI=1S/C7H4ClN3O/c8-5-1-3-4(2-10-5)7(12)11-6(3)9/h1-2H,(H2,9,11,12)

InChI Key

XJKAWHYPTYQYAF-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CN=C1Cl)C(=O)NC2=N

Origin of Product

United States

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